methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclopropyl group attached to the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base[][3].
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives[][3].
Scientific Research Applications
Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a cyclopropyl group and a methyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(9(12)13-2)5-7(10-11)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWVZCAGCATZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204350 | |
Record name | Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167408-64-2 | |
Record name | Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167408-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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